molecular formula C20H28N2O5S B11133402 N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11133402
M. Wt: 408.5 g/mol
InChI Key: LZGIHLNFNNEOSW-CQSZACIVSA-N
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Description

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a carboxamide group, and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the methoxy-substituted phenyl group. Common reagents used in these reactions include thionyl chloride, methanol, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different scientific and industrial applications.

Scientific Research Applications

N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE
  • N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(1-HYDROXY-4-METHYLPENTAN-2-YL)-5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C20H28N2O5S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H28N2O5S/c1-11(2)7-14(10-23)21-19(24)17-12(3)28-20(22-17)13-8-15(25-4)18(27-6)16(9-13)26-5/h8-9,11,14,23H,7,10H2,1-6H3,(H,21,24)/t14-/m1/s1

InChI Key

LZGIHLNFNNEOSW-CQSZACIVSA-N

Isomeric SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N[C@H](CC(C)C)CO

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC(CC(C)C)CO

Origin of Product

United States

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